Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride
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Overview
Description
Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is a hydrochloride salt form of ethyl 4-methyl-2-(methylamino)pentanoate, which is often used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride typically involves the alkylation of enolate ions. This process introduces a methyl or primary alkyl group onto the α position of a ketone, ester, or nitrile by an S_N2 reaction of an enolate ion with an alkyl halide . The reaction conditions often require a strong base to generate the enolate ion and an appropriate alkyl halide to complete the alkylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator of protein interactions, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxy-4-methylpentanoate: Similar in structure but with a hydroxyl group instead of a methylamino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-methyl-2-(methylamino)pentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-5-12-9(11)8(10-4)6-7(2)3;/h7-8,10H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZXFBDHFSQMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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